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Executive Summary

Albuvirtide is a first-in-class long-acting injectable HIV-1 fusion inhibitor developed by Frontier
Biotechnologies. Approved in China, it represents a significant advancement in the
management of treatment-experienced HIV-1 patients. Its unique mechanism of action,
targeting the gp41 protein of the viral envelope, and its extended plasma half-life, achieved
through conjugation with human serum albumin, address key challenges in antiretroviral
therapy, including treatment adherence and drug resistance. This document provides a
comprehensive technical overview of the discovery, development, mechanism of action, and
clinical evaluation of Albuvirtide.

Discovery and Development

Albuvirtide is a synthetic peptide derived from the C-terminal heptad repeat (CHR) sequence
of the HIV-1 gp41 transmembrane protein.[1] It is chemically modified with a 3-
maleimimidopropionic acid (MPA) group, which allows for irreversible conjugation to serum
albumin in vivo.[1] This innovative drug delivery strategy significantly extends the plasma half-
life of the peptide, allowing for once-weekly intravenous administration.[1][2] The development
of Albuvirtide was driven by the need for novel antiretroviral agents with a high genetic barrier
to resistance and a more convenient dosing schedule compared to the first-generation fusion
inhibitor, enfuvirtide.[3]
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The preclinical development of Albuvirtide involved in vitro and in vivo studies that
demonstrated its potent and broad-spectrum anti-HIV activity against various viral isolates,
including those resistant to other classes of antiretroviral drugs.[2][4] These promising
preclinical results led to its advancement into clinical trials.

Mechanism of Action

Albuvirtide is a viral fusion inhibitor that targets the HIV-1 envelope glycoprotein 41 (gp41), a
critical component of the viral entry machinery.[5][6] The process of HIV-1 entry into a host
CD4+ T cell is a multi-step process:

Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.

» Co-receptor Binding: This initial binding triggers conformational changes in gp120, allowing it
to bind to a co-receptor, either CCR5 or CXCRA4.

e gp41l Activation: Co-receptor binding exposes the gp41 protein, which undergoes a series of
conformational changes. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat
(HR2) domains of gp41 interact to form a six-helix bundle (6-HB).[1]

 Membrane Fusion: The formation of the 6-HB brings the viral and cellular membranes into
close proximity, leading to their fusion and the release of the viral capsid into the host cell
cytoplasm.[5]

Albuvirtide mimics the HR2 domain of gp41 and competitively binds to the HR1 domain.[7]
This action prevents the formation of the 6-HB, thereby blocking the fusion of the viral and
cellular membranes and inhibiting viral entry.[1]
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Figure 1. Mechanism of action of Albuvirtide in inhibiting HIV-1 entry.

Quantitative Data
In Vitro Antiviral Activity

Albuvirtide has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes
and recombinant strains.
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HIV-1 SubtypelStrain IC50 (nM)
Subtype A 0.5 - 4.8[8]
Subtype B 0.5 - 4.8[8]
Subtype C 0.5 -4.8[8]
Subtype G 0.5 -4.8[8]
EA Recombinants 0.5 -4.8[8]
CRF07-BC (China) 5.2[9]
CRFO1-AE (China) 6.9[9]

B' (China) 9.5[9]
T20-Resistant Strains Sensitive[9]

Table 1: In Vitro Antiviral Activity of Albuvirtide

Pharmacokinetic Properties

The conjugation of Albuvirtide to serum albumin results in a significantly prolonged

pharmacokinetic profile.

Multiple Doses (320 mg,

Parameter Single Dose (320 mg) once weekly)

Cmax 61.9 + 5.6 mg/L[9] 57.0 + 7.9 mg/L[9]
AUCO-w 3012.6 + 373.0 mgeh/L[9] 4946.3 + 407.1 mgeh/L[9]
Ctrough Not Applicable 6.9 mg/L[9]

Half-life (T¥%)

10 - 13 days|8]

10 - 13 days|8]

Table 2: Pharmacokinetic Parameters of Albuvirtide

Clinical Efficacy (TALENT Study - 48 Weeks)
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The Phase 3 TALENT study evaluated the efficacy and safety of Albuvirtide in treatment-
experienced HIV-1 patients.[2][6]

Endpoint Albuvirtide + LPVIr 2 NRTIs + LPVIr
Virological Suppression (HIV-1

, 80.4%[2] 66.0%[2]
RNA <50 copies/mL)
Mean CD4+ Cell Count
Increase from Baseline (cells/ Data not specified Data not specified
uL)
Virological Failure (HIV-1 RNA

6%[8] 8%[8]

=400 copies/mL)

Table 3: Key Efficacy Outcomes from the TALENT Study (48 Weeks)

Experimental Protocols
In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Albuvirtide against various
HIV-1 strains.

Methodology: A cell-based assay using human peripheral blood mononuclear cells (PBMCSs) is
a standard method.

o Cell Preparation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density
gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured
in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin,
and interleukin-2 (IL-2).

 Virus Stocks: Laboratory-adapted and clinical isolate strains of HIV-1 are propagated in
PBMCs, and the virus titer (TCID50) is determined.

e Antiviral Assay:

o Stimulated PBMCs are seeded in 96-well plates.
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o Serial dilutions of Albuvirtide are added to the wells.
o A standardized amount of HIV-1 is added to each well.

o The plates are incubated at 37°C in a 5% CO2 incubator for 7 days.

« Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24
antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

o Data Analysis: The IC50 value is calculated as the concentration of Albuvirtide that inhibits
p24 antigen production by 50% compared to the virus control wells without the drug.
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Figure 2. Workflow for in vitro antiviral activity assay.
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Phase 3 TALENT Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of Albuvirtide combined with lopinavir/ritonavir
(LPV/Ir) compared to a standard-of-care regimen in treatment-experienced HIV-1-infected
adults.[10]

Study Design: A 48-week, multicenter, open-label, randomized, controlled, non-inferiority trial.
[2][10]

Inclusion Criteria:

e Adults with HIV-1 infection.

» Documented virologic failure on first-line antiretroviral therapy (ART).
e Plasma HIV-1 RNA levels > 1000 copies/mL at screening.[10]
Treatment Arms:

o Albuvirtide Group: Albuvirtide (320 mg intravenously once weekly after a loading dose) +
LPV/r (400 mg/100 mg orally twice daily).[2]

e Control Group: Two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) + LPV/r
(400 mg/100 mg orally twice daily).[2]

Primary Endpoint: The proportion of patients with plasma HIV-1 RNA levels below 50 copies/mL
at 48 weeks.[11]

Secondary Endpoints:

e Proportion of patients with HIV-1 RNA <400 copies/mL at 48 weeks.
e Change from baseline in viral load and CD4+ cell count at 48 weeks.
o Safety and tolerability.

Statistical Analysis: The primary efficacy analysis was a non-inferiority comparison with a pre-
specified margin of 12%.[2]
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Figure 3. Logical flow of the TALENT Phase 3 clinical trial.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of Albuvirtide in HIV-1 infected patients.

Methodology: A population pharmacokinetic modeling approach is often employed for drugs
with long half-lives.
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o Sample Collection: Blood samples are collected at pre-defined time points after Albuvirtide
administration.

» Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at
-80°C until analysis.

o Bioanalytical Method: The concentration of Albuvirtide in plasma is quantified using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Sample Preparation: Protein precipitation or solid-phase extraction is used to extract
Albuvirtide from the plasma matrix.

o Chromatographic Separation: The extracted sample is injected into a high-performance
liquid chromatography (HPLC) system equipped with a suitable analytical column to
separate Albuvirtide from other plasma components.

o Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem
mass spectrometer. Albuvirtide is ionized, and specific precursor-product ion transitions
are monitored for quantification.

e Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using non-
compartmental or compartmental pharmacokinetic models to calculate parameters such as
Cmax, AUC, and half-life.

Drug Resistance

Albuvirtide has shown a high genetic barrier to resistance.[8] In the TALENT study, no
resistance mutations in the gp41 gene were detected in patients who experienced virological
failure in the Albuvirtide arm.[8] In vitro studies have shown that while resistance can be
selected for, it often involves multiple mutations in gp41.[9] Importantly, Albuvirtide retains
activity against HIV-1 strains with resistance mutations to the first-generation fusion inhibitor,
enfuvirtide.[9]

Safety and Tolerability

Clinical trials have demonstrated that Albuvirtide is generally safe and well-tolerated.[2][8] The
most common adverse events reported in the TALENT study were diarrhea, upper respiratory
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tract infections, and increases in triglyceride levels.[2] Notably, there were no injection-site
reactions reported, a common side effect of enfuvirtide.[2]

Conclusion

Albuvirtide is a novel and effective long-acting HIV-1 fusion inhibitor with a favorable safety
profile. Its unique mechanism of action, potent antiviral activity against a broad range of HIV-1
strains, and convenient once-weekly dosing schedule make it a valuable addition to the
antiretroviral armamentarium, particularly for treatment-experienced patients. The innovative
approach of conjugating a peptide therapeutic to albumin to extend its half-life represents a
significant advancement in drug delivery and development. Further research and clinical
experience will continue to define the role of Albuvirtide in the long-term management of HIV-1
infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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